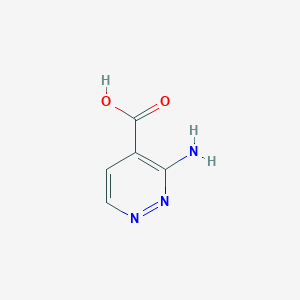

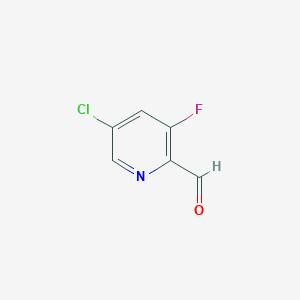

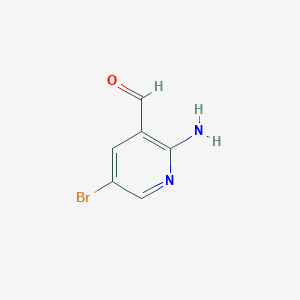

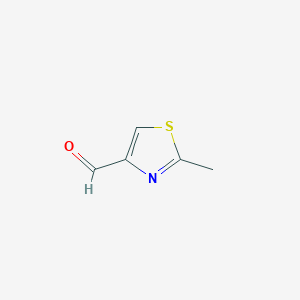

![molecular formula C6H6N4 B112336 Pyrazolo[1,5-a]pyrimidin-3-amine CAS No. 232600-93-0](/img/structure/B112336.png)

Pyrazolo[1,5-a]pyrimidin-3-amine

Übersicht

Beschreibung

Pyrazolo[1,5-a]pyrimidin-3-amine is a compound that has been identified as a strategic compound for optical applications due to several key characteristics . It has a molecular weight of 170.6 and its IUPAC name is pyrazolo[1,5-a]pyrimidin-3-ylamine hydrochloride .

Synthesis Analysis

A family of pyrazolo[1,5-a]pyrimidines (PPs) has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . The synthesis of these compounds involves a sequential opening/closing cascade reaction .Molecular Structure Analysis

The structure of pyrazolo[1,5-a]pyrimidin-3-amine is composed of a pyrazole ring and a pyrimidine ring . The pyrazole and pyrimidine are two types of important units with various biological activities .Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidin-3-amine has tunable photophysical properties . It has good physicochemical property and biological characteristics .Wissenschaftliche Forschungsanwendungen

1. Fluorophores in Optical Applications

- Application Summary : Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications . They are used as fluorophores, which are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

- Methods of Application : The PPs are synthesized using simpler and greener methodology, and their photophysical properties can be tuned . The electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .

- Results : The PPs bearing simple aryl groups allow good solid-state emission intensities . Their properties and stability are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

2. Antimicrobial Agents

- Application Summary : Pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated as antimicrobial agents . They have been found to be potent against various microbes .

- Methods of Application : A series of pyrazolo[1,5-a]pyrimidines were synthesized and characterized by their spectral data . The structure of one of the compounds was confirmed by X-ray diffraction analysis of its single crystal .

- Results : Compounds 5a and 16d were found to be more potent than tetracycline against Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli . Most of the newly synthesized compounds displayed significant antifungal activity when compared with amphotericin B .

3. Organic Light Emitting Diodes (OLEDs)

- Application Summary : Pyrazolo[1,5-a]pyrimidines and structural analogues have been found in the dyestuff industry and are also used in organic light emitting diodes (OLEDs) .

- Methods of Application : The synthesis of functionalized pyrazolo[1,5-a]pyrimidines involves the interaction between NH-5-aminopyrazoles with 1,3-bis-electrophilic reagents .

- Results : The promising photophysical properties of these compounds have prompted the development of various methods for their synthesis .

4. Cancer Treatment

- Application Summary : Pyrazolo[1,5-a]pyrimidines are promising medical pharmacophores in structures as potential drugs in the treatment of cancer .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The specific results or outcomes obtained are not detailed in the source .

5. Synthesis of Triazole Bridged N-glycosides

- Application Summary : A comprehensive study on the design, synthesis, and evaluation of a diverse library of triazole bridged N-glycosides of pyrazolo[1,5-a]pyrimidinones has been presented .

- Methods of Application : The synthesis and evaluation of these compounds were carried out using a microwave-assisted synthetic approach via ‘click chemistry’ .

- Results : The specific results or outcomes obtained are not detailed in the source .

6. Antitumor Scaffold

- Application Summary : Pyrazolo[1,5-a]pyrimidines are promising medical pharmacophores in structures as potential drugs in the treatment of cancer, as well as inflammatory or viral diseases .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The specific results or outcomes obtained are not detailed in the source .

7. Fluorophores in Material Science

- Application Summary : Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . They are used as fluorophores, which are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

- Methods of Application : The electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .

- Results : The PPs bearing simple aryl groups allow good solid-state emission intensities . Their properties and stability are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

8. Antitumor Scaffold

- Application Summary : Pyrazolo[1,5-a]pyrimidines are promising medical pharmacophores in structures as potential drugs in the treatment of cancer, as well as inflammatory or viral diseases .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The specific results or outcomes obtained are not detailed in the source .

Safety And Hazards

Zukünftige Richtungen

The high research value and broad application prospects of Pyrazolo[1,5-a]pyrimidin-3-amine make it one of the research hotspots of antitumor drugs in recent years . The introduction of a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been suggested .

Eigenschaften

IUPAC Name |

pyrazolo[1,5-a]pyrimidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-5-4-9-10-3-1-2-8-6(5)10/h1-4H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRSZMEQQBAGKPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C(C=N2)N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40611270 | |

| Record name | Pyrazolo[1,5-a]pyrimidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrazolo[1,5-a]pyrimidin-3-amine | |

CAS RN |

232600-93-0 | |

| Record name | Pyrazolo[1,5-a]pyrimidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

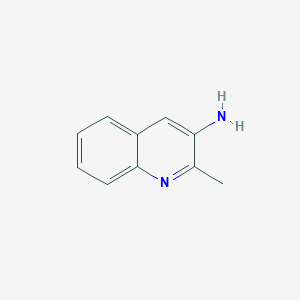

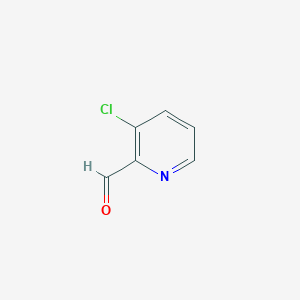

![benzyl N-[7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl]carbamate](/img/structure/B112271.png)